1,3-Dichlorobut-2-ene

Catalog No.
S12514448
CAS No.
7415-31-8
M.F
C4H6Cl2
M. Wt
124.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dichlorobut-2-ene

CAS Number

7415-31-8

Product Name

1,3-Dichlorobut-2-ene

IUPAC Name

(E)-1,3-dichlorobut-2-ene

Molecular Formula

C4H6Cl2

Molecular Weight

124.99 g/mol

InChI

InChI=1S/C4H6Cl2/c1-4(6)2-3-5/h2H,3H2,1H3/b4-2+

InChI Key

WLIADPFXSACYLS-DUXPYHPUSA-N

Solubility

INSOL IN WATER; SOL IN MOST COMMON ORGANIC SOLVENTS
Soluble in acetone, benzene, ether and ethanol
Solubility in water: reaction

Canonical SMILES

CC(=CCCl)Cl

Isomeric SMILES

C/C(=C\CCl)/Cl

1,3-Dichlorobut-2-ene is an organochlorine compound with the molecular formula C₄H₆Cl₂. It features a double bond between the second and third carbon atoms and two chlorine atoms attached to the first and third carbon atoms. This compound exists in multiple isomeric forms, including both cis and trans configurations, which can significantly influence its chemical properties and reactivity. The compound is primarily studied for its role in organic synthesis and its potential applications in various chemical processes.

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, leading to various substitution products.
  • Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes or alkynes.
  • Cycloaddition Reactions: It can react with nitrile oxides to produce isoxazoles, demonstrating its utility in synthesizing heterocyclic compounds .
  • Chalcogenation: The compound can react with chalcogens (like sulfur or selenium) to form chalcogenated derivatives, which may have unique biological activities .

1,3-Dichlorobut-2-ene can be synthesized through several methods:

  • Chlorination of Butenes: Chlorination of butenes using chlorine gas or other chlorinating agents under controlled conditions yields 1,3-dichlorobut-2-ene as a product.
  • Dehydrochlorination: Starting from 1,4-dichlorobutane, dehydrochlorination reactions can be performed to obtain 1,3-dichlorobut-2-ene .
  • Rearrangement Reactions: Isomerization of other dichloroalkenes under specific catalytic conditions can also lead to the formation of this compound.

1,3-Dichlorobut-2-ene finds application in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
  • Agricultural Chemicals: Its derivatives may be utilized as herbicides or pesticides due to their biological activity.
  • Material Science: Used in the production of specialty polymers and resins.

Studies on the interactions of 1,3-dichlorobut-2-ene with other compounds reveal its potential for forming adducts or complexes that may enhance or alter its reactivity. For example, interactions with organometallic compounds have been investigated to explore new synthetic pathways . Additionally, its behavior in atmospheric chemistry has been studied regarding its reaction rates with ozone, which is critical for understanding environmental impacts .

Several compounds share structural similarities with 1,3-dichlorobut-2-ene. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
1,4-Dichlorobut-2-eneC₄H₆Cl₂Different position of chlorine; used as an intermediate in chloroprene production .
1,2-DichloropropaneC₃H₆Cl₂Similar halogenation pattern; used in organic synthesis and as a solvent.
3-Chloro-1-buteneC₄H₇ClContains only one chlorine; utilized in various synthetic pathways.

Uniqueness of 1,3-Dichlorobut-2-ene

What sets 1,3-dichlorobut-2-ene apart from these similar compounds is its specific positioning of chlorine atoms relative to the double bond. This configuration influences its reactivity patterns and biological activity profile compared to other dichloroalkenes. Furthermore, its ability to participate in unique cycloaddition reactions expands its utility beyond that of simpler halogenated alkenes.

Physical Description

Liquid
Clear to straw-colored liquid; [HSDB] Colorless liquid; [MSDSonline]
COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

CLEAR TO STRAW-COLORED LIQUID

XLogP3

2.1

Exact Mass

123.9846556 g/mol

Monoisotopic Mass

123.9846556 g/mol

Boiling Point

131 °C
126 °C

Flash Point

27 °C
80 °F (CLOSED CUP)
27 °C c.c.

Heavy Atom Count

6

Vapor Density

4.31 (Air = 1)
Relative vapor density (air = 1): 4.3

Density

1.161
Relative density (water = 1): 1.2

Decomposition

When heated to decomposition it emits toxic vapros of /hydrogen chloride/.

Melting Point

-75 °C

UNII

PWG1E5MRLJ

Vapor Pressure

12.6 [mmHg]
Vapor pressure, kPa at 25 °C: 1.33

Associated Chemicals

Dichlorobutene;11069-19-5

Use Classification

Hazard Classes and Categories -> Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

Reaction of 2-chloro-1,3-butadiene with HCl in the presence of a copper chloride catalyst.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
2-Butene, 1,3-dichloro-: ACTIVE
Occurs in high boilers and still heels from chloroprene refining

Analytic Laboratory Methods

EAD Method 1624. Volatile Organic Coumpounds by Isotope Diltuion GCMS, 1600 Series Wastewater Methods, EPA Engineering and Analysis Div. GC/MS detection limit 50 ug/L /1,4-dichloro-2-butene/

Dates

Modify: 2024-08-09

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